![molecular formula C14H8Cl2O4S2 B092079 Anthracene-1,8-disulfonyl dichloride CAS No. 17408-00-3](/img/structure/B92079.png)
Anthracene-1,8-disulfonyl dichloride
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Overview
Description
Anthracene-1,8-disulfonyl dichloride is a chemical compound that is widely used in scientific research. It is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. This compound is synthesized by the reaction of anthracene with sulfuric acid and chlorosulfonic acid. It is a versatile reagent that is used in a variety of applications, including organic synthesis, materials science, and biochemistry.
Mechanism of Action
Anthracene-1,8-disulfonyl dichloride reacts with amines and amino acids to form sulfonamide derivatives. The reaction takes place through nucleophilic substitution, in which the chlorine atoms are replaced by the amino groups. The resulting sulfonamide derivatives are stable and can be used in a variety of applications.
Biochemical and Physiological Effects:
This compound is a potent inhibitor of cholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It is also used as a fluorescent probe in biochemical assays to detect the presence of amino acids and amines.
Advantages and Limitations for Lab Experiments
Anthracene-1,8-disulfonyl dichloride is a versatile reagent that is used in a variety of applications. It is easy to synthesize and has a high yield. It is stable and can be stored for long periods of time. However, it is a toxic and corrosive compound that requires careful handling. It is also sensitive to moisture and should be stored in a dry environment.
Future Directions
There are many future directions for the use of anthracene-1,8-disulfonyl dichloride in scientific research. One area of interest is the development of new polymers and materials using this compound as a cross-linking agent. Another area of interest is the use of this compound as a fluorescent probe in the detection of biomolecules. Additionally, the use of this compound in the development of new drugs for the treatment of neurodegenerative diseases is an area of active research.
Synthesis Methods
The synthesis of anthracene-1,8-disulfonyl dichloride involves the reaction of anthracene with sulfuric acid and chlorosulfonic acid. The reaction takes place at room temperature and yields a yellowish-brown liquid. The product is purified by washing with water and drying under vacuum. The yield of the reaction is typically around 70%.
Scientific Research Applications
Anthracene-1,8-disulfonyl dichloride is widely used in scientific research. It is a versatile reagent that is used in a variety of applications, including organic synthesis, materials science, and biochemistry. It is used as a coupling agent in the synthesis of polymers and as a cross-linking agent in the preparation of polymeric materials. It is also used as a fluorescent probe in biochemical assays.
properties
CAS RN |
17408-00-3 |
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Molecular Formula |
C14H8Cl2O4S2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
anthracene-1,8-disulfonyl chloride |
InChI |
InChI=1S/C14H8Cl2O4S2/c15-21(17,18)13-5-1-3-9-7-10-4-2-6-14(22(16,19)20)12(10)8-11(9)13/h1-8H |
InChI Key |
URYGONATFKWYCJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C(C=C2C(=C1)S(=O)(=O)Cl)C(=CC=C3)S(=O)(=O)Cl |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)S(=O)(=O)Cl)C(=CC=C3)S(=O)(=O)Cl |
synonyms |
1,8-Anthracenedisulfonyl chloride |
Origin of Product |
United States |
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